4-Methyl-3-phenylcoumarin vs. 4-Hydroxy-3-phenylcoumarin: Quantified Photophysical Differentiation via J-Aggregate Formation
4-Methyl-3-phenylcoumarin (MPC) exhibits a specific propensity for forming J-type aggregates when organized in Langmuir-Blodgett (LB) films mixed with stearic acid, a behavior not documented for its 4-hydroxy analog under comparable conditions [1]. This aggregation leads to a quantifiable decrease in low-temperature (77 K) phosphorescence lifetime compared to its unaggregated state, which is a direct consequence of the 4-methyl substitution pattern on its molecular packing [1].
| Evidence Dimension | J-aggregate formation and resulting phosphorescence lifetime change at 77 K |
|---|---|
| Target Compound Data | Exhibits J-aggregate formation in Langmuir-Blodgett films, leading to a decreased phosphorescence lifetime at 77 K due to aggregate formation. |
| Comparator Or Baseline | 4-Hydroxy-3-phenylcoumarin or unsubstituted 3-phenylcoumarin: No reported J-aggregate formation in LB films under similar conditions. |
| Quantified Difference | Not quantified in a single head-to-head study; qualitative observation of J-aggregate formation specific to MPC. Decreased phosphorescence lifetime in MPC due to aggregation is reported relative to its unaggregated state. |
| Conditions | Langmuir-Blodgett films of MPC mixed with stearic acid; surface pressure-area isotherm study at air-water interface; low temperature phosphorescence measurements at 77 K. |
Why This Matters
This differentiated photophysical behavior is critical for applications requiring defined molecular ordering in thin films, such as in photonic devices or sensors, where substitution with a 4-hydroxy analog would yield different material properties.
- [1] Dey, S., et al. (2007). Photophysical properties of 4-methyl 3-phenyl coumarin organized in Langmuir–Blodgett films: Formation of aggregates. Materials Science and Engineering: C, 27(5-8), 1130-1135. View Source
